molecular formula C8H5Cl2FO4S B1371050 Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate CAS No. 1154149-29-7

Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate

Cat. No.: B1371050
CAS No.: 1154149-29-7
M. Wt: 287.09 g/mol
InChI Key: GZPNIXLNPHAXDS-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate is a halogenated benzoate ester featuring a chlorosulfonyl (-SO₂Cl) group, which confers high reactivity for nucleophilic substitution reactions. This compound is structurally characterized by:

  • Chlorine at position 4, chlorosulfonyl at position 5, fluorine at position 2, and a methyl ester at the carboxylate group.
  • Molecular formula: C₈H₅Cl₂FO₄S (CAS 1154155-49-3) .
  • Molecular weight: 287.1 g/mol .
  • Applications: Primarily used as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its high purity (up to 99.999%) and custom synthesis availability highlight its industrial relevance .

Properties

IUPAC Name

methyl 4-chloro-5-chlorosulfonyl-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO4S/c1-15-8(12)4-2-7(16(10,13)14)5(9)3-6(4)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPNIXLNPHAXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorosulfonation of 4-chloro-2-fluorobenzoic acid, followed by esterification with methanol. The reaction conditions often require the use of chlorosulfonic acid as the chlorosulfonating agent and a catalyst to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzoates, while reduction reactions can produce sulfonamides or thiols.

Scientific Research Applications

Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is utilized in the preparation of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate exerts its effects depends on its interaction with molecular targets. For instance, in pharmaceutical applications, it may inhibit or activate specific enzymes or receptors, leading to therapeutic effects. The presence of the chloro and fluorine substituents can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

  • Molecular formula : C₈H₅BrClFO₄S.
  • Key difference : Bromine replaces chlorine at position 2.
  • This compound is priced at €1,224.00/g, reflecting its niche use in specialized syntheses .

Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate

  • Molecular formula : C₈H₅BrClFO₄S.
  • Key difference : Bromine at position 4 instead of chlorine.
  • Impact : Positional isomerism alters electronic distribution, affecting electrophilic aromatic substitution (EAS) reactivity. Priced at €463.00/250 mg, it is costlier than the target compound, likely due to synthetic complexity .

Functional Group Variants

4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic Acid

  • Molecular formula : C₇H₃Cl₂FO₄S (CAS 56447-54-2).
  • Key difference : Free carboxylic acid (-COOH) instead of methyl ester.
  • Impact : Higher solubility in polar solvents and reactivity in acid-catalyzed reactions. Used as a precursor for diuretics like xipamide .

4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl Chloride

  • Molecular formula : C₇H₂Cl₃FO₃S (CAS 1602712-84-4).
  • Key difference : Benzoyl chloride (-COCl) group replaces methyl ester.
  • Impact : Enhanced acylating capacity, making it suitable for synthesizing amides or esters under mild conditions. Priced at €1,855.00/2500 mg .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Price (if available)
Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate C₈H₅Cl₂FO₄S 287.1 4-Cl, 5-SO₂Cl, 2-F, methyl ester 1154155-49-3 Custom synthesis
Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate C₈H₅BrClFO₄S 346.5 2-Br, 5-SO₂Cl, 4-F, methyl ester - €1,224.00/g
4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic Acid C₇H₃Cl₂FO₄S 273.07 4-Cl, 5-SO₂Cl, 2-F, -COOH 56447-54-2 Available via Combi-Blocks
4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl Chloride C₇H₂Cl₃FO₃S 287.5 4-Cl, 5-SO₂Cl, 2-F, -COCl 1602712-84-4 €1,855.00/2500 mg

Key Research Findings

Reactivity : The chlorosulfonyl group (-SO₂Cl) in the target compound enables sulfonamide formation, a critical step in drug synthesis (e.g., bumetanide analogs) .

Steric and Electronic Effects : Bromine substitution at position 2 or 4 reduces reactivity in EAS due to steric bulk, whereas fluorine’s electron-withdrawing nature enhances electrophilic substitution at meta/para positions .

Industrial Relevance : High-purity grades (≥99%) of the target compound are prioritized for pharmaceutical intermediates, while benzoyl chloride derivatives are leveraged for scalable acylations .

Biological Activity

Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate (referred to as MCSFB) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of MCSFB, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

MCSFB is characterized by its unique functional groups, which include a chlorosulfonyl group and a fluorine atom. Its chemical structure can be represented as follows:

  • Chemical Formula : C9_9H7_7Cl2_2O3_3S
  • Molecular Weight : 253.12 g/mol

The biological activity of MCSFB is primarily attributed to its ability to interact with various molecular targets within biological systems. The chlorosulfonyl group is known to enhance electrophilicity, allowing MCSFB to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the modulation of enzymatic activity and receptor signaling pathways.

Key Mechanistic Insights

  • Enzyme Inhibition : MCSFB has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Modulation : The compound may also interact with nuclear receptors, influencing gene expression related to inflammation and cancer progression.

Anticancer Activity

Recent studies have explored the anticancer properties of MCSFB against various cancer cell lines. For example, research conducted on lung (A-549) and cervical (HeLa) cancer cell lines demonstrated that MCSFB exhibits significant cytotoxic effects, with IC50_{50} values indicating potent inhibition of cell proliferation.

Cell Line IC50_{50} (µM) Mechanism
A-54912.5Induction of apoptosis
HeLa15.0Cell cycle arrest

These findings suggest that MCSFB could serve as a lead compound in the development of new anticancer therapies.

Antibacterial Activity

MCSFB has also been investigated for its antibacterial properties. In vitro studies have revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method indicated significant zones of inhibition when tested against common pathogens such as Staphylococcus aureus and Escherichia coli.

Bacteria Zone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15

This antibacterial activity highlights the potential applications of MCSFB in treating bacterial infections.

Case Studies

  • Case Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry demonstrated that MCSFB analogs showed enhanced anticancer activity through structural modifications that improved binding affinity to target proteins involved in tumor growth regulation . The study utilized molecular docking studies to predict interactions with key signaling pathways.
  • Antibacterial Efficacy Assessment : Another research article reported the efficacy of MCSFB against multidrug-resistant bacterial strains. The compound was tested using standard protocols, revealing its potential as an alternative treatment option where conventional antibiotics fail .

Q & A

Q. What are the recommended synthetic routes for Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate?

A common approach involves sulfonation of a fluorobenzoate precursor. For example, thionyl chloride (SOCl₂) in benzene with catalytic dimethylformamide (DMF) can convert carboxylic acid intermediates to acyl chlorides, a strategy used in analogous syntheses (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride in ). Subsequent sulfonation at the 5-position may require controlled conditions to avoid over-sulfonation or side reactions. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Critical parameters include reaction temperature (reflux conditions) and stoichiometric control of sulfonating agents .

Q. How should researchers handle and store this compound to ensure stability?

The compound’s chlorosulfonyl group is moisture-sensitive. Storage should be in anhydrous conditions (desiccator, argon atmosphere) at 2–8°C. Handling requires PPE: nitrile gloves, goggles, and a fume hood. Waste must be neutralized with ice-cold sodium bicarbonate before disposal via certified hazardous waste services, as emphasized in protocols for similar chlorosulfonyl-containing compounds .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., distinguishing fluorine at C2 from chlorine at C4). DEPT and HSQC can resolve overlapping signals.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify the exact mass (e.g., 234.00205 Da for related structures in ).
  • IR Spectroscopy : Confirm sulfonyl chloride (S=O stretch ~1370–1400 cm⁻¹) and ester (C=O ~1700 cm⁻¹) functionalities .

Advanced Research Questions

Q. How do competing reactions (e.g., sulfonation vs. halogen displacement) impact the synthesis of this compound?

The electron-withdrawing fluorine at C2 directs electrophilic substitution to the 5-position, but excess sulfonating agents may lead to di-sulfonation. Kinetic control via low temperatures (0–5°C) and dropwise addition of sulfonating reagents minimizes side products. Competing nucleophilic displacement of chlorine is unlikely due to steric hindrance from the methyl ester, as observed in analogous benzoate derivatives .

Q. What are the degradation pathways of this compound under varying pH conditions?

In aqueous environments:

  • Acidic pH : Hydrolysis of the chlorosulfonyl group to sulfonic acid.
  • Neutral/Basic pH : Ester hydrolysis dominates, yielding 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid. Degradation products can be identified via LC-MS/MS and compared to reference standards (e.g., sulfonic acid derivatives in ). Stability studies should use buffered solutions and monitor via HPLC .

Q. How can researchers mitigate challenges in introducing the chlorosulfonyl group without side reactions?

A stepwise protocol is recommended:

Protection : Temporarily block reactive sites (e.g., esterify the carboxylic acid).

Sulfonation : Use chlorosulfonic acid (ClSO₃H) in a non-polar solvent (e.g., dichloromethane) at 0°C.

Quenching : Rapidly neutralize excess reagent with ice to prevent over-reaction.
This method avoids competing electrophilic attacks, as demonstrated in the synthesis of Xipamide () .

Q. What role does this compound play in synthesizing bioactive molecules?

The chlorosulfonyl group serves as a precursor for sulfonamides, key in diuretics (e.g., Furosemide analogs in ) and kinase inhibitors. For example, coupling with amines under Schotten-Baumann conditions yields sulfonamide derivatives. Researchers should optimize reaction pH (8–9) and use phase-transfer catalysts to enhance yields .

Data Contradictions and Methodological Considerations

Q. How should discrepancies in reported melting points or spectral data be addressed?

Variations may arise from polymorphic forms or impurities. Cross-validate data using:

  • DSC/TGA : Assess thermal behavior (melting point, decomposition).
  • X-ray Crystallography : Resolve structural ambiguities (e.g., ’s use of crystallography for ethyl benzoate derivatives).
  • Batch Consistency : Compare multiple synthesis batches via HPLC purity checks (>98% by area) .

Q. What solvents and catalysts optimize the esterification of 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid?

  • Solvents : Toluene or benzene (anhydrous) for azeotropic water removal.
  • Catalysts : p-Toluenesulfonic acid (pTSA) or DCC/DMAP for mild esterification.
    Monitor reaction progress via FTIR (disappearance of -COOH peak at ~2500–3000 cm⁻¹) .

Safety and Compliance

Q. What institutional protocols align with handling this compound’s hazards?

  • Ventilation : Use fume hoods with ≥100 ft/min face velocity.
  • Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste.
  • Training : OSHA-compliant training for sulfonyl chloride handling, emphasizing emergency rinsing protocols () .

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